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molecular formula C13H15ClO2 B8595388 4-(4-Chlorophenyl)-4-(hydroxymethyl)cyclohexan-1-one CAS No. 61749-13-1

4-(4-Chlorophenyl)-4-(hydroxymethyl)cyclohexan-1-one

Cat. No. B8595388
M. Wt: 238.71 g/mol
InChI Key: RDACDYOEBKQZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03979444

Procedure details

A solution of 19.26 g. (0.065 mole) of 4-carboxy-4-(4-chlorophenyl)cyclohexanone, ethylene ketal (prepared in Example 25) in 320 ml. of tetrahydrofuran is added to 5.9 g. (0.155 mole) of lithium aluminum hydride in 85 ml. of tetrahydrofuran. Following about 6 hours of heating at reflux, the mixture is cooled in ice and treated successively with 6 ml. of water, 6 ml. of 15% sodium hydroxide solution and 18 ml. of water. The resulting inorganic gel is collected on a filter and rinsed with ether. The combined filtrates are evaporated to dryness to give 19.23 g. (99% yield) of 4-hydroxymethyl-4-(4-chlorophenyl)cyclohexanone, ethylene ketal as an amorphous gum.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.155 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(O)=[O:2].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[OH:2][CH2:1][C:4]1([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.155 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in ice
ADDITION
Type
ADDITION
Details
treated successively with 6 ml
CUSTOM
Type
CUSTOM
Details
The resulting inorganic gel is collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 19.23 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1(CCC(CC1)=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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